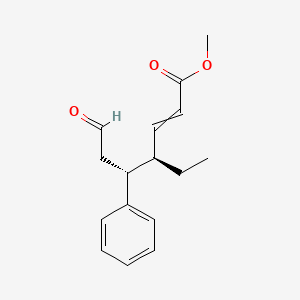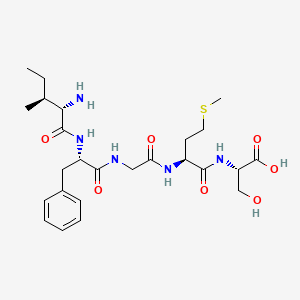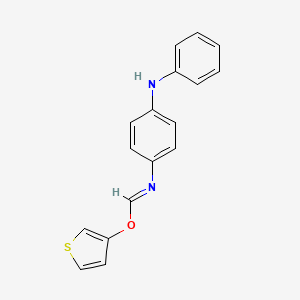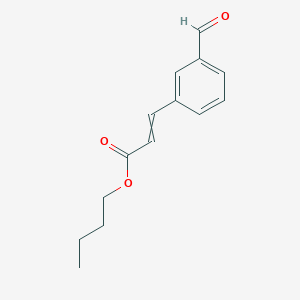![molecular formula C9H7BrN2 B14223421 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl-](/img/structure/B14223421.png)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- is a heterocyclic compound that features a fused pyrrole and pyridine ring system. The presence of a bromine atom at the 5-position and an ethenyl group at the 1-position makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to interact with different molecular targets, making it a valuable compound in scientific research.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- typically involves multi-step synthetic routesThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethenyl group can undergo oxidation to form epoxides or reduction to form ethyl derivatives.
Coupling Reactions: The compound can participate in Suzuki or Sonogashira coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide (NaOH), and oxidizing agents such as hydrogen peroxide (H2O2). Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it useful in biochemical studies.
Industry: It is used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and survival. By binding to the active site of FGFR, the compound prevents the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- include other pyrrolo[2,3-b]pyridine derivatives such as:
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the ethenyl group but shares similar chemical properties.
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-6-chloro-: Contains additional halogen atoms, which may alter its reactivity and biological activity.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H7BrN2 |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
5-bromo-1-ethenylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H7BrN2/c1-2-12-4-3-7-5-8(10)6-11-9(7)12/h2-6H,1H2 |
InChI Key |
YEHPXLFFUNXQAT-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CC2=CC(=CN=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14223353.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)


![2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole](/img/structure/B14223379.png)
![3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14223380.png)


![N-{4-[(Methanesulfonyl)amino]phenyl}glycine](/img/structure/B14223393.png)
![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14223398.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol](/img/structure/B14223409.png)

